N-[3-(1H-benzimidazol-2-yl)propyl]-N'-(1,3-benzodioxol-5-ylmethyl)urea
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Overview
Description
N-[3-(1H-benzimidazol-2-yl)propyl]-N’-(1,3-benzodioxol-5-ylmethyl)urea is a complex organic compound that features both benzimidazole and benzodioxole moieties Benzimidazole is a heterocyclic aromatic organic compound, while benzodioxole is a methylenedioxy derivative of benzene
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1H-benzimidazol-2-yl)propyl]-N’-(1,3-benzodioxol-5-ylmethyl)urea typically involves multiple steps:
Formation of Benzimidazole Moiety: The benzimidazole ring can be synthesized through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Formation of Benzodioxole Moiety: The benzodioxole ring is usually synthesized by the methylenation of catechol with formaldehyde in the presence of an acid catalyst.
Coupling Reaction: The final step involves coupling the benzimidazole and benzodioxole moieties through a urea linkage.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and real-time monitoring would be essential to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Substitution: The compound can participate in substitution reactions, where functional groups on the benzimidazole or benzodioxole rings are replaced by other groups.
Common Reagents and Conditions
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Various electrophiles and nucleophiles can be used in substitution reactions, often under the influence of catalysts or specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole N-oxides, while reduction could produce amine derivatives .
Scientific Research Applications
N-[3-(1H-benzimidazol-2-yl)propyl]-N’-(1,3-benzodioxol-5-ylmethyl)urea has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an inhibitor of various enzymes and proteins, making it useful in biochemical studies.
Medicine: Due to its structural similarity to bioactive molecules, it is being investigated for its potential therapeutic effects, including anticancer and antiviral activities.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[3-(1H-benzimidazol-2-yl)propyl]-N’-(1,3-benzodioxol-5-ylmethyl)urea involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes and proteins, inhibiting their activity. For example, it may inhibit kinases or proteases involved in disease pathways.
Pathways Involved: By inhibiting these targets, the compound can disrupt cellular processes such as signal transduction, cell cycle progression, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: Compounds like albendazole and mebendazole share the benzimidazole moiety and are known for their antiparasitic properties.
Benzodioxole Derivatives: Compounds such as piperonyl butoxide, which contains the benzodioxole moiety, are used as insecticide synergists.
Uniqueness
N-[3-(1H-benzimidazol-2-yl)propyl]-N’-(1,3-benzodioxol-5-ylmethyl)urea is unique due to its combined structural features of benzimidazole and benzodioxole, which confer a distinct set of chemical and biological properties. This dual functionality allows it to interact with a broader range of molecular targets and exhibit diverse biological activities.
Properties
CAS No. |
1241181-17-8 |
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Molecular Formula |
C19H20N4O3 |
Molecular Weight |
352.4g/mol |
IUPAC Name |
1-[3-(1H-benzimidazol-2-yl)propyl]-3-(1,3-benzodioxol-5-ylmethyl)urea |
InChI |
InChI=1S/C19H20N4O3/c24-19(21-11-13-7-8-16-17(10-13)26-12-25-16)20-9-3-6-18-22-14-4-1-2-5-15(14)23-18/h1-2,4-5,7-8,10H,3,6,9,11-12H2,(H,22,23)(H2,20,21,24) |
InChI Key |
AJUXZTHKGZJIAY-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)NCCCC3=NC4=CC=CC=C4N3 |
Origin of Product |
United States |
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